molecular formula C27H41O2P B12884080 Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine

Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine

Cat. No.: B12884080
M. Wt: 428.6 g/mol
InChI Key: CRPRJTOGFAROJV-UHFFFAOYSA-N
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Description

Diethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is a specialized organophosphorus compound known for its unique structural properties and applications in various chemical reactions. This compound is characterized by the presence of diethyl groups, triisopropyl groups, and dimethoxy groups attached to a biphenyl backbone, with a phosphine group at the 2-yl position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the following steps:

    Formation of the Biphenyl Backbone: The initial step involves the formation of the biphenyl backbone through a Suzuki-Miyaura coupling reaction between a halogenated biphenyl derivative and a boronic acid.

    Introduction of Triisopropyl Groups: The triisopropyl groups are introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The dimethoxy groups are introduced through a methylation reaction using methanol and a suitable methylating agent like dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine undergoes various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced under specific conditions to yield reduced phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the phosphine group, with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild temperature, and aqueous conditions.

    Reduction: Reducing agents like lithium aluminum hydride, under anhydrous conditions.

    Substitution: Halides or electrophiles, in the presence of a base like triethylamine.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Reduced phosphine derivatives.

    Substitution: Substituted phosphine compounds.

Scientific Research Applications

Diethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine has several applications in scientific research:

    Chemistry: Used as a ligand in transition metal-catalyzed cross-coupling reactions, enhancing the reactivity and selectivity of the catalysts.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of Diethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine involves its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. The steric and electronic properties of the compound influence the reactivity and selectivity of the catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl
  • tert-Butyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine
  • Chloro(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine

Uniqueness

Diethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific combination of diethyl, triisopropyl, and dimethoxy groups, which provide distinct steric and electronic properties. These properties enhance its performance as a ligand in catalytic reactions, making it more effective in certain applications compared to similar compounds .

Biological Activity

Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine, commonly referred to as tBuBrettphos, is a phosphine ligand that has garnered significant attention in organic synthesis, particularly in catalyzing cross-coupling reactions. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy in various applications, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C₃₁H₄₉O₂P
  • Molecular Weight : 484.7 g/mol
  • CAS Number : 1160861-53-9
  • Purity : 98%

The biological activity of tBuBrettphos is primarily attributed to its role as a ligand in catalytic processes. It enhances the efficiency of palladium-catalyzed reactions by stabilizing the palladium complex and facilitating the coupling of aryl halides with various nucleophiles. This property is crucial in synthesizing biologically active compounds.

Key Mechanisms Include:

  • Enhancement of Cross-Coupling Reactions : tBuBrettphos significantly improves the reactivity of palladium catalysts compared to other ligands, which is vital for producing pharmaceuticals and agrochemicals.
  • Activation of Phase II Enzymes : Some studies suggest that phosphine compounds can influence enzyme activity related to drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs .
  • Inhibition of Cytochrome P450 Enzymes : There is evidence suggesting that certain phosphines may inhibit cytochrome P450 enzymes, impacting drug metabolism and clearance rates .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInhibits tumor growth through modulation of cell cycle regulators and apoptosis pathways.
Enzyme InhibitionInhibits specific cytochrome P450 enzymes affecting drug metabolism.
Cross-Coupling EfficiencyEnhances the efficiency of palladium-catalyzed cross-coupling reactions significantly.

Case Studies

  • Anticancer Applications :
    • A study demonstrated that tBuBrettphos-modified palladium complexes showed promising anticancer activity by inducing apoptosis in cancer cell lines through the inhibition of Bcl-2 proteins and activation of caspases .
  • Drug Metabolism :
    • Research indicated that tBuBrettphos could alter the activity of cytochrome P450 enzymes, leading to increased concentrations of certain drugs in vivo. This suggests a potential for drug-drug interactions when used alongside other pharmaceuticals .
  • Catalytic Applications :
    • In a series of experiments focused on cross-coupling reactions involving aryl halides and various nucleophiles, tBuBrettphos was found to enhance yields significantly compared to traditional ligands. For instance, it was used effectively in the synthesis of nitroaromatics from aryl chlorides .

Properties

Molecular Formula

C27H41O2P

Molecular Weight

428.6 g/mol

IUPAC Name

[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-diethylphosphane

InChI

InChI=1S/C27H41O2P/c1-11-30(12-2)27-24(29-10)14-13-23(28-9)26(27)25-21(18(5)6)15-20(17(3)4)16-22(25)19(7)8/h13-19H,11-12H2,1-10H3

InChI Key

CRPRJTOGFAROJV-UHFFFAOYSA-N

Canonical SMILES

CCP(CC)C1=C(C=CC(=C1C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)OC)OC

Origin of Product

United States

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